N-(3-chlorophenyl)methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNYEJMDCLPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-21-1 | |
| Record name | N-(3-CHLOROPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Chemical Derivatization of N 3 Chlorophenyl Methanesulfonamide
Established Reaction Pathways for the Synthesis of N-(3-chlorophenyl)methanesulfonamide
The primary and most established method for synthesizing this compound involves the reaction of an aniline (B41778) precursor with a sulfonyl chloride. This approach is valued for its reliability and straightforward execution.
The synthesis is typically achieved through the nucleophilic attack of the amino group of 3-chloroaniline (B41212) on the electrophilic sulfur atom of methanesulfonyl chloride. google.com This reaction forms the stable sulfonamide S-N bond. The process is a classic example of aminosulfonylation, a fundamental transformation in organic chemistry for creating the sulfonamide functional group. jsynthchem.com
The general reaction is as follows:
Reactants: 3-Chloroaniline and Methanesulfonyl Chloride
Byproduct: Hydrogen Chloride (HCl)
To drive the reaction to completion and prevent the protonation of the starting aniline, a base is typically added to scavenge the HCl byproduct. Pyridine is a commonly used base for this purpose, as it acts as both a solvent and an acid scavenger.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors are systematically adjusted to achieve the desired outcome.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents like dichloromethane, acetonitrile, or acetone (B3395972) are often preferred. | These solvents effectively dissolve the reactants without interfering with the reaction. |
| Temperature | Reactions can be run at room temperature or moderately elevated temperatures (e.g., 50-70°C). google.com | Higher temperatures can increase the reaction rate, but may also lead to side products. Room temperature is often sufficient. |
| Base | Pyridine or triethylamine (B128534) are commonly used. psu.edu | The base neutralizes the HCl generated, preventing the formation of amine hydrochloride salt and allowing the reaction to proceed. google.com |
| Stoichiometry | A slight excess of the amine precursor may be employed. google.com | This ensures the complete consumption of the more reactive methanesulfonyl chloride. |
By carefully controlling these parameters, researchers can achieve high yields of the target compound, which can then be purified through standard techniques like recrystallization.
Design and Synthesis of this compound Analogs and Derivatives
The this compound scaffold serves as a versatile building block for creating a diverse library of analogs. These derivatives are synthesized to investigate structure-property relationships and to integrate the sulfonamide moiety into larger, more complex molecules.
| Modification Site | Example Substituents | Purpose of Investigation |
| Chlorophenyl Ring | -NO₂, -NH₂, -OH, -OCH₃, additional halogens | To study the impact of electron-donating and electron-withdrawing groups on the molecule's chemical reactivity and intermolecular interactions. mdpi.com |
| Methane (B114726) Group | Replacement with larger alkyl or aryl groups (e.g., benzenesulfonyl, toluenesulfonyl) | To assess how steric bulk and the electronic nature of the R-SO₂ group influence the compound's conformation and properties. biointerfaceresearch.com |
These investigations are fundamental to understanding the molecule's behavior and guiding the design of new derivatives with specific characteristics.
The this compound unit can be chemically integrated as a key component within larger, multifunctional molecular structures. This strategy is widely used in medicinal chemistry to create hybrid molecules that combine the features of the sulfonamide with other pharmacologically relevant scaffolds.
Hydrazones: Hydrazone derivatives are synthesized by the condensation reaction of a hydrazide or hydrazine (B178648) with an aldehyde or ketone. minarjournal.com To create a hydrazone containing the this compound moiety, a precursor bearing this sulfonamide and an accessible aldehyde group is reacted with a suitable hydrazine, typically in an alcohol solvent under acidic catalysis. researchgate.netmdpi.com This forms a characteristic R₁R₂C=NNHR₃ structure.
Thiazolidines: Thiazolidine rings, particularly thiazolidin-4-ones, are important heterocyclic systems. nih.gov Their synthesis can be achieved through the cyclocondensation of an imine with thioglycolic acid. nih.gov For derivatives of this compound, this involves first forming an imine (Schiff base) from an aldehyde-functionalized sulfonamide precursor, which is then reacted with thioglycolic acid to yield the thiazolidinone ring. nih.gov Another common route is the Knoevenagel condensation of a thiazolidine-2,4-dione with an appropriate aldehyde precursor. mdpi.com
Indoles: The indole (B1671886) nucleus is a privileged structure in many biologically active compounds. nih.gov The Fischer indole synthesis is a classic method for its preparation, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com A hydrazine derivative of this compound could be used in this reaction to produce an indole ring fused with the sulfonamide scaffold. More modern methods include palladium/copper-catalyzed coupling of ortho-iodoaniline derivatives with terminal alkynes, followed by an electrophilic cyclization to form the indole ring. nih.govnih.gov
Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids. mdpi.com They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. psu.edumdpi.com To incorporate the this compound moiety, a derivative such as N-(3-chloro-4-acetylphenyl)methanesulfonamide can be reacted with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) in ethanol. psu.edu
Advanced Synthetic Transformations and Catalytic Considerations for this compound Scaffolds
Modern synthetic chemistry offers advanced methodologies for the formation and derivatization of sulfonamide scaffolds, often relying on catalytic processes to improve efficiency and substrate scope. While the reaction between anilines and sulfonyl chlorides is robust, catalytic methods provide alternatives that can avoid the use of harsh reagents.
Copper-based catalysts are well-known for their effectiveness in forming N-aryl sulfonamides. jsynthchem.com These reactions often involve the cross-coupling of sulfonamides with aryl halides or boronic acids. Similarly, palladium-catalyzed cross-coupling reactions are employed for the arylation of sulfonamides. organic-chemistry.org Ruthenium complexes have also been developed for the N-alkylation of sulfonamides, offering high selectivity. organic-chemistry.org
Recent innovations include the use of magnetic nanoparticles as supports for catalysts, such as copper complexes. jsynthchem.comnanomaterchem.com This approach offers significant advantages, including high product yields, the use of aqueous conditions, and simple catalyst recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity. jsynthchem.comnanomaterchem.com These advanced catalytic systems represent a more sustainable and efficient route for the synthesis of this compound and its derivatives.
Advanced Structural Elucidation and Conformational Analysis of N 3 Chlorophenyl Methanesulfonamide and Its Analogs
X-ray Crystallographic Investigations of N-(3-chlorophenyl)methanesulfonamide Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of molecules in the solid state. Studies on N-(aryl)methanesulfonamides and related sulfonamide structures have revealed key details about their conformations, hydrogen bonding patterns, and crystal packing, which are crucial for crystal engineering and materials science.
Analysis of Molecular Conformations in the Crystalline State
The conformation is often described by the C—S—N—C torsion angle. For instance, in a comparative study of related benzenesulfonamides, the C—SO₂—NH—C torsion angle for 4-chloro-N-(2-chlorophenyl)benzenesulfonamide was found to be 57.6 (3)°, while the value for its 3-chloro isomer, 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, was -58.4 (3)° researchgate.net. These values indicate a significantly twisted, non-planar conformation. This twisted geometry is a common feature among sulfonamides, with the specific torsion angles varying based on the substitution pattern on the aryl ring mdpi.com. For N-(2,5-dichlorophenyl)methanesulfonamide, the C(aryl)—N—S—C(methyl) torsion angle is reported as -68.3 (3)° nih.gov.
The orientation of the N-H bond is also a key conformational feature. In 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the N-H bond adopts a syn conformation relative to the ortho-chloro substituent on the aniline (B41778) ring researchgate.net. Conversely, in the 3-chloro isomer, an anti conformation is observed between the N-H bond and the meta-chloro group researchgate.net. This highlights how the substituent position can directly influence local geometry. The bond parameters within the sulfonamide core are generally consistent across different derivatives, with minor deviations in bond angles due to steric or electronic effects of the substituents mdpi.comresearchgate.net.
| Compound | Torsion Angle | Value (°) | Reference |
|---|---|---|---|
| 4-chloro-N-(2-chlorophenyl)benzenesulfonamide | C—SO₂—NH—C | 57.6 (3) | researchgate.net |
| 4-chloro-N-(3-chlorophenyl)benzenesulfonamide | C—SO₂—NH—C | -58.4 (3) | researchgate.net |
| N-(2,5-dichlorophenyl)methanesulfonamide | C(aryl)—N—S—C(methyl) | -68.3 (3) | nih.gov |
Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly
The supramolecular architecture of N-(aryl)methanesulfonamides in the solid state is predominantly directed by intermolecular hydrogen bonds involving the sulfonamide group. The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms serve as acceptors. The most common interaction is the N—H···O hydrogen bond, which typically leads to the formation of well-defined supramolecular motifs such as centrosymmetric dimers or one-dimensional chains mdpi.combiointerfaceresearch.com.
In many sulfonamide crystal structures, molecules self-assemble into dimers through a pair of N—H···O(S) hydrogen bonds, forming a characteristic R²₂(8) ring motif researchgate.netresearchgate.net. Alternatively, these N—H···O interactions can link molecules into infinite C(4) chains mdpi.com. For example, in the crystal structure of N-(4-fluorophenyl)methanesulfonamide, molecules are packed into layers via N—H···O hydrogen bonds nih.gov.
Beyond the primary N—H···O interactions, weaker contacts such as C—H···O, C—H···π, and π-π stacking interactions contribute to the stability and dimensionality of the crystal packing nih.govderpharmachemica.comderpharmachemica.com. In some chloro-substituted derivatives, N—H···Cl or C—H···Cl hydrogen bonds have also been observed, further influencing the supramolecular assembly nih.govresearchgate.net. The interplay of these various strong and weak interactions dictates the final three-dimensional crystal structure.
| Compound | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Motif | Reference |
|---|---|---|---|---|---|---|
| N-(4-fluorophenyl)methanesulfonamide | N—H···O | 2.911 (6) | 2.08 (2) | 164 (6) | Layer | nih.gov |
| 4-chloro-N-(2-chlorophenyl)benzenesulfonamide | N—H···O(S) | - | - | - | Inversion Dimer | researchgate.net |
| N-(2,5-dichlorophenyl)methanesulfonamide | N—H···O | - | - | - | Chain | nih.gov |
| N-(2,5-dichlorophenyl)methanesulfonamide | N—H···Cl | - | - | - | Chain | nih.gov |
Impact of Substituent Variation on Crystal Packing and Molecular Geometry
A direct comparison between 4-chloro-N-(2-chlorophenyl)benzenesulfonamide and 4-chloro-N-(3-chlorophenyl)benzenesulfonamide reveals significant structural differences researchgate.net. As noted earlier, the C—SO₂—NH—C torsion angles have opposite signs, and the conformation of the N-H bond relative to the chloro substituent is different (syn vs. anti) researchgate.net. Furthermore, the dihedral angle between the two benzene (B151609) rings is 84.7 (1)° in the 2-chloro isomer, compared to 77.1 (1)° in the 3-chloro isomer, indicating a more twisted arrangement for the ortho-substituted compound researchgate.net. These conformational changes directly influence the intermolecular interactions, leading to distinct packing motifs.
Studies on isomeric N-(chlorophenyl)-2,5-dimethoxy-benzenesulfonamides show that while both the 2-chloro and 4-chloro derivatives crystallize in the same triclinic P-1 space group, their molecular conformations differ significantly derpharmachemica.comderpharmachemica.com. The 2-chloro isomer adopts a U-shaped conformation, whereas the 4-chloro isomer is V-shaped derpharmachemica.com. This variation in molecular shape results in different supramolecular architectures; the former forms 2D sheets, while the latter assembles into 1D zig-zag chains derpharmachemica.com. These findings underscore the critical role that substituent position plays in determining the solid-state structure of these compounds.
Spectroscopic Techniques for Comprehensive Structural Characterization (General Methods)
While X-ray crystallography provides unparalleled detail on solid-state structures, spectroscopic methods are essential for confirming the chemical identity and providing structural information in solution and bulk states. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely used to characterize this compound and its analogs.
Infrared (IR) Spectroscopy: The IR spectra of N-(substituted phenyl)-methanesulfonamides show characteristic absorption bands that confirm the presence of the key functional groups znaturforsch.com.
N-H Stretching: A distinct band appears in the range of 3232–3298 cm⁻¹, corresponding to the N-H stretching vibration of the sulfonamide group znaturforsch.com.
S=O Stretching: The sulfonyl group gives rise to two strong absorptions: an asymmetric stretching vibration between 1317–1331 cm⁻¹ and a symmetric stretching vibration in the range of 1139–1157 cm⁻¹ znaturforsch.comripublication.com.
S-N Stretching: The stretching vibration for the S-N bond is typically observed in the 833–926 cm⁻¹ region znaturforsch.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.
¹H NMR: In the ¹H NMR spectrum of a typical N-(aryl)methanesulfonamide, the methyl protons (CH₃) of the methanesulfonyl group appear as a singlet. The N-H proton also gives a signal, which can be a broad singlet. The aromatic protons produce a complex multiplet pattern in the downfield region, with chemical shifts and splitting patterns dependent on the substitution of the phenyl ring znaturforsch.comthieme-connect.com.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The methyl carbon gives a signal at a characteristic chemical shift. The aromatic carbons appear at distinct chemical shifts that are influenced by the electronic effects of the chloro and methanesulfonamide (B31651) substituents znaturforsch.comnih.govlookchem.com. The incremental shifts due to the CH₃SO₂NH- group can be calculated and used to predict the chemical shifts for various substituted analogs znaturforsch.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The technique provides the mass-to-charge ratio (m/z) of the molecular ion, which should match the calculated molecular weight of this compound.
Computational and Theoretical Chemical Studies on N 3 Chlorophenyl Methanesulfonamide
Molecular Modeling and Simulation Approaches
Ligand-Target Molecular Docking Studies:Molecular docking is a common technique for sulfonamides. However, no specific docking studies were found that focus on N-(3-chlorophenyl)methanesulfonamide, detailing its binding modes, interaction energies, and key amino acid interactions with a specific biological target.
Due to the absence of this fundamental, compound-specific research data, the creation of an article with the requested depth, detail, and data tables is not feasible without resorting to speculation or including information from other compounds, which would violate the user's strict instructions.
Structure Activity Relationship Sar Studies in Defined Biological Systems and Mechanistic Investigations Non Clinical Focus
Molecular Mechanisms of Enzyme Modulation by N-(3-chlorophenyl)methanesulfonamide Derivatives
The sulfonamide group is a key pharmacophore that can interact with the active sites of various enzymes. Research often focuses on how modifications to the aryl ring and the sulfonamide group affect potency and selectivity.
Inhibition Kinetics and Binding Affinity Studies with Target Enzymes
While specific kinetic data for this compound is not readily found, studies on related sulfonamide derivatives have shown inhibitory activity against several enzyme classes. For instance, a complex derivative containing a 3-chlorophenyl moiety, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate, has been identified as a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). nih.gov The inhibition process for this compound was found to be competitive with respect to the substrate, with an initial reversible binding phase followed by an irreversible inactivation of the enzyme. nih.gov The affinity for the B-form of the enzyme was approximately seven times greater than for the A-form. nih.gov
Other sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs) and cyclooxygenases (COX). The binding affinity and inhibition constants (Kᵢ) are typically determined through enzymatic assays, revealing how structural changes impact the inhibitory potential. For example, different substitution patterns on the phenyl ring of benzenesulfonamides can lead to significant variations in their inhibitory activity against different CA isoforms.
Identification of Key Interacting Residues and Binding Site Characteristics through Molecular Docking
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target. For sulfonamide derivatives, docking studies have been instrumental in elucidating their mechanism of action. In studies of isatin (B1672199) sulfonamide hybrids targeting the Epidermal Growth Factor Receptor (EGFR), docking revealed that the compounds fit within the ATP binding site. mdpi.com The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions.
For sulfonamides targeting carbonic anhydrase, the primary interaction typically involves the coordination of the sulfonamide zinc-binding group to the catalytic Zn²⁺ ion in the enzyme's active site. Molecular docking simulations for various sulfonamide derivatives have identified key amino acid residues, such as His-160, Thr-254, and Thr-255, that form hydrogen bonds with the inhibitor, further anchoring it in the active site. nih.gov The specific orientation and interactions of the 3-chlorophenyl group of this compound within a target binding pocket would be a key determinant of its affinity and selectivity, though specific studies are lacking.
Analysis of Conformational Changes Induced by Ligand Binding
The binding of a ligand to a protein can induce conformational changes in the protein, which can be critical for its biological function or inhibition. nih.gov These changes can range from minor side-chain rearrangements to large-scale domain movements. While specific studies on this compound are not available, research on other ligand-protein systems demonstrates that such changes can stabilize the protein-ligand complex. For example, the binding of inhibitors to transthyretin (TTR) has been shown to induce conformational changes that stabilize the native tetrameric structure, preventing its dissociation into amyloidogenic monomers. nih.gov Techniques like X-ray crystallography and cryo-electron microscopy are often used to visualize these structural changes.
Cellular Mechanism of Action in In Vitro Models (Excluding Clinical Human Trial Data)
The translation of molecular interactions into a cellular response is a critical aspect of mechanistic studies. For anticancer agents, this often involves investigating their effects on cell proliferation, survival, and cell cycle progression.
Investigations into Antiproliferative Mechanisms in Cell Lines
Many sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.comnih.govnih.govwaocp.org For instance, certain isatin sulfonamide derivatives have demonstrated cytotoxicity against hepatocellular carcinoma cell lines like HepG2 and Huh7. mdpi.com The antiproliferative effect is typically dose- and time-dependent. nih.govnih.govwaocp.org Studies on other compounds show that they can reduce the viability of cancer cells, leading to inhibition of tumor cell growth. nih.govwaocp.org
Cell Cycle Progression Analysis
A common mechanism by which antiproliferative agents exert their effects is through the disruption of the cell cycle. waocp.orgmdpi.com Flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govmdpi.com Treatment of cancer cells with various therapeutic agents, including some sulfonamide derivatives, has been shown to cause cell cycle arrest at specific checkpoints. nih.govwaocp.org For example, a ciprofloxacin (B1669076) chalcone (B49325) hybrid was found to cause cell cycle arrest at the G2/M stage in HepG2 and MCF7 cells. nih.govwaocp.org This arrest prevents the cells from proceeding to mitosis, ultimately leading to a halt in proliferation and, in some cases, apoptosis. nih.govwaocp.org
Pathways of Programmed Cell Death (Apoptosis) Induction
While direct studies on this compound are not available, research on related N-substituted benzamides and other sulfonamide-bearing compounds indicates a potential to induce apoptosis through the mitochondrial pathway. For instance, compounds like 3-chloroprocainamide have been shown to trigger the release of cytochrome c from mitochondria into the cytosol, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic cascade. nih.gov This pathway is often engaged independently of the p53 tumor suppressor protein, suggesting a mechanism that could be effective in a broad range of cancer cell types. nih.gov The process typically culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. nih.gov It is plausible that this compound could operate through a similar mechanism, instigating a caspase-dependent apoptotic response originating from mitochondrial stress.
Modulation of Intracellular Biochemical Pathways (e.g., Reactive Oxygen Species Generation, Mitochondrial Membrane Potential)
The induction of apoptosis by bioactive molecules is frequently linked to the modulation of intracellular biochemical pathways, particularly those involving mitochondria. A common mechanism is the generation of reactive oxygen species (ROS), which can disrupt cellular homeostasis and trigger cell death pathways. nih.govnih.gov An increase in intracellular ROS can lead to the loss of mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis. mdpi.comnih.gov
Studies on other apoptosis-inducing agents show a direct correlation between ROS production, mitochondrial dysfunction, and cell death. nih.gov A decrease in mitochondrial membrane potential is a hallmark of mitochondrial permeability transition, which facilitates the release of pro-apoptotic factors like cytochrome c. mdpi.comnih.gov Although no specific data exists for this compound, its potential to induce apoptosis suggests it may also influence these intracellular events. The effect could be a dose-dependent decrease in mitochondrial membrane potential and an increase in ROS levels, consistent with the mechanisms of other sulfonamide-containing apoptosis inhibitors. nih.gov
Interactions with Plasma Proteins and Implications for Distribution in Biological Systems
The interaction of a compound with plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacokinetic profile. nih.gov The extent of plasma protein binding (PPB) influences the unbound fraction of a drug in circulation, which is the portion free to distribute into tissues and interact with pharmacological targets. nih.gov Compounds that are highly bound to plasma proteins generally have a lower volume of distribution and clearance.
Specific data on the plasma protein binding of this compound is not available. However, for many sulfonamide-containing drugs, binding to plasma proteins is a significant factor. For example, the γ-secretase inhibitor RO4929097, which also contains a sulfonamide-like structure, is extensively bound (>97%) in human plasma, primarily to AAG. nih.gov The degree of binding can be influenced by the physicochemical properties of the molecule, such as lipophilicity, which is affected by substituents on the phenyl ring. The chloro-substituent on this compound would likely influence its binding affinity for plasma proteins, thereby impacting its distribution and availability in biological systems.
Quantitative and Qualitative Assessment of Substituent Effects on Mechanistic Biological Activity
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the N-phenylmethanesulfonamide scaffold, the nature and position of substituents on the phenyl ring can dramatically alter potency and selectivity.
While a specific SAR study for this compound's effect on apoptosis or other mechanistic endpoints is not documented, general principles from related sulfonamide series can be informative. For instance, in a series of novel pinacolone (B1678379) sulfonamide derivatives, the type and number of substituents on the phenyl ring were critical for antifungal activity. mdpi.com It was observed that tri-substituted phenyl rings conferred greater activity than di- or mono-substituted rings, and the presence of electron-withdrawing groups like trifluoromethyl or chloro groups at specific positions had a positive effect on activity. mdpi.com
This suggests that the 3-chloro substitution on this compound is a key determinant of its biological activity profile. Modifications to this part of the molecule, such as altering the position of the chlorine atom (e.g., to the 2- or 4-position) or replacing it with other halogen or alkyl groups, would be expected to modulate its efficacy. A systematic analysis of such analogues would be required to establish a quantitative structure-activity relationship (QSAR) and to identify the optimal substitution pattern for a desired biological effect.
Below is a hypothetical data table illustrating how SAR data for N-phenylmethanesulfonamide analogues might be presented, based on findings from similar compound series.
| Compound | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC50, µM) |
| Analyte 1 | H | Cl | H | H | H | Data not available |
| Analyte 2 | Cl | H | H | H | H | Data not available |
| Analyte 3 | H | H | Cl | H | H | Data not available |
| Analyte 4 | H | H | F | H | H | Data not available |
| Analyte 5 | H | H | Br | H | H | Data not available |
| Analyte 6 | H | H | CH3 | H | H | Data not available |
| Analyte 7 | H | Cl | H | Cl | H | Data not available |
Note: This table is for illustrative purposes only. The biological activity data for these specific analogues of this compound are not currently available in the public domain.
Broader Academic Applications and Future Research Directions of N 3 Chlorophenyl Methanesulfonamide
Role as a Chemical Probe in Biochemical and Cell Biological Research
While N-(3-chlorophenyl)methanesulfonamide has not been extensively characterized as a chemical probe, its structural motifs suggest a latent potential for this application. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, thereby enabling the study of its biological function. nih.govbiorxiv.org The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs, indicating its capacity to interact with biological targets. ijpsjournal.com
The development of this compound into a chemical probe would necessitate rigorous investigation into its selectivity and mechanism of action. A key aspect of a valuable chemical probe is its ability to engage a specific target with high affinity and minimal off-target effects. Proteomic platforms can be employed to discover small molecules that alter protein complexes within cells, a potential screening method for identifying the targets of novel compounds. biorxiv.org Research into the cellular pharmacology of related sulfonylureas has demonstrated that these compounds can enter cells and may be sequestered in an energy-dependent manner, suggesting that this compound could be designed to probe intracellular processes. nih.gov Future efforts may focus on attaching reporter tags or photoaffinity labels to the this compound scaffold to facilitate target identification and validation, a crucial step in establishing its role as a chemical probe.
Utility as a Synthetic Precursor in the Development of Advanced Organic Molecules
The chemical structure of this compound makes it a versatile precursor in organic synthesis for the creation of more complex and potentially bioactive molecules. ontosight.ai The presence of the sulfonamide linkage, the aromatic ring, and the chloro-substituent provides multiple reactive sites for further chemical modification. Methanesulfonamide (B31651) derivatives are recognized as valuable building blocks in chemical research for synthesizing complex molecules with potential biological activities. ontosight.ai
One significant application lies in the synthesis of heterocyclic compounds. For instance, related sulfonamide structures have been used to synthesize 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which have shown antiviral activity. nih.gov The synthesis of these complex molecules often involves a multi-step process where the sulfonamide moiety is a key component. nih.gov Additionally, the core structure is related to precursors used in the synthesis of pharmaceutical intermediates, such as 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, which is derived from 3-chloroaniline (B41212). google.com The N-aryl sulfonamide framework is a common feature in medicinal chemistry, and methods for its synthesis, such as palladium-catalyzed cross-coupling reactions, are continually being refined. mdpi.com
Below is a table summarizing the utility of this compound and related structures as synthetic precursors.
| Precursor/Related Structure | Synthetic Target Class | Significance/Application |
| N-(Aryl)methanesulfonamides | Bioactive Heterocycles | The sulfonamide group serves as a key functional handle for constructing complex ring systems with potential therapeutic properties. |
| 3-Chloroaniline (precursor to the title compound) | Piperazine Derivatives | Used in the synthesis of intermediates for various drug candidates. google.com |
| N-Substituted Hydrazides | 1,3,4-Oxadiazole/1,3,4-Oxadiazoline and 1,2,4-Triazole Derivatives | Demonstrates the versatility of related amide/sulfonamide structures in creating diverse heterocyclic scaffolds. doi.org |
| 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides | 4H-1,3,5-oxadiazine Derivatives | Highlights the use of related chloro-aryl structures in the synthesis of complex heterocyclic systems through methods like dehydrosulfurization. mdpi.com |
Emerging Research Directions in Chemical Biology and Materials Science Involving this compound
The unique combination of a sulfonamide group and a chlorinated phenyl ring in this compound opens up potential avenues for research in both chemical biology and materials science.
In chemical biology, there is a growing interest in developing novel bioactive compounds by modifying existing chemical scaffolds. The this compound structure could serve as a template for creating new enzyme inhibitors or modulators of protein-protein interactions. biorxiv.org The sulfonamide moiety is known to be a key feature in inhibitors of enzymes such as HMG-CoA reductase. nih.gov By systematically modifying the substituents on the phenyl ring and the methane (B114726) group, libraries of new compounds could be generated and screened for various biological activities. nih.govnih.gov For example, the synthesis of novel chalconesulfonamides has been explored for their proapoptotic and antiestrogenic potency in cancer cell lines. bldpharm.com This highlights the potential for developing targeted therapies based on the sulfonamide scaffold.
In the realm of materials science, aromatic compounds with polar functional groups like sulfonamides are of interest for the development of new functional materials. While specific research on this compound in this area is limited, related structures are being explored for their potential in creating organic electronic materials or specialized polymers. The presence of the chlorine atom and the polar sulfonamide group could influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. Further research could explore the incorporation of this molecule into polymer backbones or its use as a component in the synthesis of metal-organic frameworks (MOFs).
Future Methodological Advancements in the Study of this compound and Related Compounds
Advancements in analytical and computational techniques are poised to significantly deepen our understanding of this compound and its derivatives.
Analytical Techniques: Modern analytical methods are crucial for the detection, quantification, and structural elucidation of sulfonamides in various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying these compounds with high sensitivity and specificity. ymerdigital.comnih.gov Future advancements will likely focus on the miniaturization of these techniques and the development of novel sample preparation methods, such as solid-phase microextraction, to improve efficiency and reduce solvent consumption. nih.gov Furthermore, the development of advanced biosensors and molecularly imprinted polymers offers the potential for rapid and on-site detection of sulfonamide compounds. ymerdigital.com
Computational Approaches: Computational chemistry is becoming an indispensable tool in drug discovery and materials science. Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational frequencies, and electronic properties of this compound. researchgate.netmdpi.com These theoretical studies can provide insights into the molecule's reactivity and potential interaction sites. Molecular docking simulations can be employed to predict how the compound might bind to specific protein targets, thereby guiding the design of more potent and selective analogues. mdpi.comresearchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can also be used to assess the drug-like properties of new derivatives at an early stage of development. researchgate.net
The following table provides a comparison of various methodological advancements applicable to the study of this compound.
| Methodology | Application | Potential Insights |
| Analytical | ||
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | Provides accurate measurement of the compound in various samples. ymerdigital.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation | Allows for the precise determination of molecular weight and fragmentation patterns, aiding in the identification of metabolites. ymerdigital.comresearchgate.net |
| Advanced Biosensors | Rapid detection | Enables real-time monitoring of the compound in biological or environmental samples. ymerdigital.com |
| Computational | ||
| Density Functional Theory (DFT) | Prediction of molecular properties | Offers insights into the compound's geometry, electronic structure, and reactivity. researchgate.netmdpi.com |
| Molecular Docking | Target interaction analysis | Predicts the binding mode and affinity of the compound to biological macromolecules. mdpi.comresearchgate.net |
| ADMET Screening | Drug-likeness prediction | Assesses the pharmacokinetic and toxicological properties of new derivatives in silico. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-chlorophenyl)methanesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution. React 3-(chloromethyl)aniline hydrochloride with triethylamine (base) in tetrahydrofuran (THF), followed by slow addition of methanesulfonyl chloride. Stir at room temperature for 2 hours, then purify via recrystallization or column chromatography . Yield optimization requires precise stoichiometry (1:1 molar ratio of amine to methanesulfonyl chloride) and inert atmosphere to prevent hydrolysis.
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Analytical Approach :
- NMR : H NMR confirms aromatic protons (δ 7.2–7.8 ppm), methylene (–CHCl, δ ~4.5 ppm), and sulfonamide (–SO–, δ 3.0–3.3 ppm). C NMR identifies the sulfonyl carbon (δ ~45 ppm) and aromatic carbons .
- IR : Stretching vibrations for S=O (~1350 cm) and N–H (~3300 cm) .
- X-ray Crystallography : Use SHELX (for structure refinement) and ORTEP-3 (for graphical representation) to resolve bond angles and hydrogen-bonding networks .
Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental handling?
- Data : The compound is an off-white solid with a melting point of 82–85°C. Solubility is higher in polar aprotic solvents (e.g., DMF, THF) than in water. Predicted logP ~2.1 suggests moderate hydrophobicity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model molecular orbitals, electrostatic potential surfaces, and UV/Vis spectra. For example, the HOMO-LUMO gap (~4.5 eV) indicates stability, while Mulliken charges reveal electrophilic sites at the sulfonamide sulfur and chlorophenyl chlorine .
Q. What structural factors influence hydrogen-bonding patterns in crystalline derivatives?
- Analysis : Graph set analysis (Etter’s formalism) reveals R(8) motifs in sulfonamide crystals, where N–H···O=S interactions dominate. Substituent position (e.g., 3-chloro vs. 2-methyl) alters packing efficiency and thermal stability .
Q. How does regioselectivity affect the synthesis of bis-alkylated derivatives?
- Case Study : Reacting this compound with 1,4-diazepane under microwave irradiation yields N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide. Regioselectivity is controlled by steric hindrance at the chlorophenyl group and electronic effects of the sulfonamide .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Troubleshooting : Discrepancies in antimicrobial assays may arise from impurities (>95% purity required via HPLC) or solvent choice (e.g., DMSO vs. saline). Dose-response curves (IC) should be validated with positive controls (e.g., ampicillin for bacteria) .
Q. How can structure-activity relationships (SAR) guide pharmacological optimization?
- SAR Framework :
- Electron-withdrawing groups (e.g., –Cl) enhance sulfonamide acidity (pKa ~4.4), improving target binding.
- Hydrophobic substituents (e.g., triazole rings) increase membrane permeability, as shown in analogs like N-[2-(5-(furan-3-yl)thiophen-2-yl)ethyl] derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
